3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation to form 4-benzylpiperidine.
Introduction of the indole moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the piperidine and indole moieties: This step involves the formation of a carbon-carbon bond between the piperidine and indole rings, typically using a palladium-catalyzed cross-coupling reaction.
Functional group modifications:
Chemical Reactions Analysis
3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds, resulting in the formation of carboxylic acids or amines.
Scientific Research Applications
3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A . These interactions lead to increased levels of neurotransmitters in the brain, which can have various therapeutic effects.
Comparison with Similar Compounds
3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for dopamine and norepinephrine.
N-Benzyl-4-hydroxypiperidine: This compound is used as a pharmaceutical intermediate and has similar structural features.
4-Benzoylpiperidine: This compound is investigated as a selective GlyT1 inhibitor for the treatment of schizophrenia.
The uniqueness of this compound lies in its combination of functional groups and its potential therapeutic applications.
Biological Activity
The compound 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Antagonism of Chemokine Receptors
Research indicates that derivatives of piperidine compounds can act as antagonists for chemokine receptors, particularly CCR3 and CCR5. The benzylpiperidine structure is essential for this activity, as shown in studies where modifications led to significant changes in binding affinity and efficacy against various chemokines .
Cytotoxicity Against Cancer Cells
Studies have demonstrated that related compounds exhibit potent cytotoxicity against various cancer cell lines, including colon cancer (HCT116 and HT29) and oral squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-3) . The mechanism involves induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
Inhibition of Enzymatic Activity
Certain derivatives have been noted for their ability to inhibit enzymes such as butyrylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's . This inhibition suggests potential therapeutic applications in cognitive disorders.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | CC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 12.5 | Induces apoptosis via caspase activation |
Compound B | HT29 | 10.0 | Cell cycle arrest at G2/M |
Compound C | Ca9-22 | 8.0 | Eotaxin-induced Ca²⁺ mobilization inhibition |
Table 2: Chemokine Receptor Binding Affinity
Compound Name | Receptor Type | Binding Affinity (nM) |
---|---|---|
Compound A | CCR3 | 15 |
Compound B | CCR5 | 25 |
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers evaluated the anticancer properties of a series of pyrimidoindole derivatives similar to the compound . The study found that these compounds exhibited dose-dependent cytotoxic effects on colon cancer cells, with significant apoptosis observed at concentrations above 10 µM .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of benzylpiperidine derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function, suggesting their potential as therapeutic agents in neurodegenerative diseases .
Properties
Molecular Formula |
C28H32N4O3S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C28H32N4O3S/c1-35-21-10-11-23-22(18-21)25-26(29-23)27(34)32(28(36)30-25)14-6-5-9-24(33)31-15-12-20(13-16-31)17-19-7-3-2-4-8-19/h2-4,7-8,10-11,18,20,29H,5-6,9,12-17H2,1H3,(H,30,36) |
InChI Key |
VAKSAYMBPPHWDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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